2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine

Lipophilicity Membrane permeability ADME prediction

Lower-purity building blocks introduce impurities that amplify in parallel synthesis, reducing yields and complicating purification. This 97% pure pyrazole amine (CAS 1171866-00-4) reduces total impurities by 40% vs. the standard 95%, streamlining library synthesis. Its XLogP3 of 2 (vs. 0.7 analog) aligns with CNS drug-likeness, and the chiral α-amine allows enantiomer separation for stereospecific SAR. • 97% purity minimizes impurity carry-through • Chiral handle for (R)-/(S)-exploration • CNS-appropriate lipophilicity

Molecular Formula C10H18ClN3
Molecular Weight 215.72 g/mol
CAS No. 1171866-00-4
Cat. No. B1648961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine
CAS1171866-00-4
Molecular FormulaC10H18ClN3
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(CN)C(C)C)C)Cl
InChIInChI=1S/C10H18ClN3/c1-6(2)9(5-12)14-8(4)10(11)7(3)13-14/h6,9H,5,12H2,1-4H3
InChIKeyHHTLICDNTMZZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Class Positioning


2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine (CAS 1171866-00-4; molecular formula C₁₀H₁₈ClN₃; molecular weight 215.72 g·mol⁻¹) is a synthetic pyrazole derivative bearing a 4-chloro-3,5-dimethyl substitution pattern on the heterocyclic ring and a branched 3-methylbutan-1-amine side chain at the N1 position [1]. The compound is listed in the PubChem Compound database (CID 25248247) and is supplied by multiple chemical vendors as a research-grade building block, typically at ≥95% purity . Its computed physicochemical profile includes a density of 1.2±0.1 g·cm⁻³, a boiling point of 301.1±42.0 °C (at 760 mmHg), and an XLogP3-AA of 2 [1]. No primary pharmacological or patent literature explicitly centered on this specific entity was identified at the time of analysis; as such, its differentiation from structural analogs is currently defined by physicochemical and structural descriptors rather than by in vitro or in vivo biological activity data.

1
Structural probe Chain-length effects – matched-pair with ethylamine analog for lipophilicity and flexibility SAR.
2
Chiral building block Racemic amine handle – one stereogenic center enables enantiomeric resolution or asymmetric synthesis.
3
High-purity intermediate 97% purity available – reduced impurity carry-through in library synthesis workflows.

Why Direct Analog Substitution May Compromise Reproducibility


Within the 4-chloro-3,5-dimethylpyrazole amine family, the length and branching of the N1-alkyl chain exert a profound influence on lipophilicity, conformational flexibility, and steric bulk [1]. Substituting 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine with a shorter-chain analog such as 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine (CAS 925634-46-4) would reduce the computed XLogP3 by approximately 1.3 log units and eliminate the chiral center, potentially altering membrane permeability in cell-based assays and removing a handle for enantioselective synthesis or chiral resolution [1][2]. Likewise, replacing it with an analog that lacks the 4-chloro substituent would affect electronic properties on the pyrazole ring, shifting hydrogen-bond acceptor capacity and metabolic stability in unpredictable ways [3]. For researchers conducting structure–activity relationship (SAR) studies, medicinal chemistry optimization, or chemical biology probe development, such seemingly minor structural modifications can yield divergent biological outcomes, making informed, data-driven procurement essential.

!
Shorter-chain analog reduces lipophilicity
Ethylamine analog (CID 6484254) has XLogP3 ~0.7 vs. 2.0; membrane permeability in cell assays may shift significantly.
!
Achiral analog removes stereocontrol
Ethylamine analog lacks the stereogenic center; enantioselective synthesis or chiral resolution cannot be attempted.
!
Conformational flexibility differs
Target has 3 rotatable bonds vs. 2 for ethylamine analog; binding pose sampling in flexible pockets may diverge.

Physicochemical and Structural Differentiation Evidence


Lipophilicity Differential vs. Shortest-Chain Analog

The target compound exhibits a computed XLogP3-AA of 2, indicating moderate lipophilicity [1]. In contrast, the analogous compound with a two-carbon ethylamine chain (2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine, CID 6484254) has an XLogP3-AA of 0.7 [2]. This difference of +1.3 log units suggests the target compound is roughly a factor of 20 more lipophilic (log P difference of 1.3 corresponds to ~20-fold higher partition coefficient).

Lipophilicity
Data to verify
ΔXLogP3 = +1.3
Higher computed lipophilicity vs. ethylamine analog
May influence membrane permeability in cell-based models.
Lipophilicity Membrane permeability ADME prediction

Boiling Point Elevation vs. Ethylamine Analog

The computed boiling point of the target compound is 301.1±42.0 °C at 760 mmHg . For the closest shorter-chain comparator, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine, the boiling point is reported as 271.7±40.0 °C at 760 mmHg . The approximately 30 °C increase reflects stronger intermolecular van der Waals interactions due to the larger aliphatic side chain.

Boiling point
Data to verify
ΔTb ≈ +30 °C
Higher boiling point than ethylamine analog
Reduces volatility losses during solvent removal.
Thermal stability Purification feasibility Volatility

Commercial Purity Advantage

Multiple vendors list the target compound at 97% purity , whereas the most common shorter-chain analog (CAS 925634-46-4) is typically offered at 95% purity by comparable suppliers . This 2-percentage-point difference, while modest in absolute terms, corresponds to a reduction of impurity mass fraction from 5% to 3%—a 40% relative reduction in total impurities.

Vendor purity
Source review
97% vs. 95%
~40% relative reduction in total impurities
Less in-house purification required for sensitive assays.
Chemical purity Reproducibility Procurement specification

Rotatable Bond Count and Conformational Flexibility

The target compound possesses three rotatable bonds (Cactvs-computed), whereas the closest analog with an ethylamine chain (CID 6484254) has only two rotatable bonds [1][2]. The additional rotatable bond arises from the extended 3-methylbutyl side chain, enabling a larger conformational ensemble.

Rotatable bonds
Class-level
3 vs. 2
Greater conformational flexibility
May sample additional binding poses; entropic penalty may apply.
Conformational flexibility Molecular docking Entropy

Stereogenic Center for Chiral Resolution

The target compound contains a stereogenic center at the carbon atom bearing the primary amine (C-2 of the butan-1-amine chain), giving rise to (R)- and (S)-enantiomers [1]. In contrast, the ethylamine analog (CID 6484254) is achiral [2]. The racemate is currently supplied by vendors; no chiral resolution data were identified.

Stereogenic center
Class-level
Chiral (racemic)
Enantiomeric resolution possible
Achiral ethylamine analog lacks this capability.
Chirality Enantiomeric resolution Stereochemistry

Molecular Weight and Hydrodynamic Radius Difference

The target compound has a molecular weight of 215.72 g·mol⁻¹ [1], compared to 173.64 g·mol⁻¹ for the ethylamine analog [2]. This 24% increase in molecular weight corresponds to a larger hydrodynamic radius, which can affect diffusion rates in solution and size-exclusion-based assay formats.

Molecular weight
Cross-study
+42.1 Da
24% larger than ethylamine analog
Suitable for lead optimization rather than fragment screening.
Molecular size Drug-likeness Fragment-based screening

Best-Fit Application Scenarios


CNS-Penetrant Probe Design

For medicinal chemistry programs targeting central nervous system (CNS) enzymes or receptors, the target compound's XLogP3 of 2 (Δ +1.3 vs. the ethylamine analog at 0.7) offers a lipophilicity window consistent with empirically derived CNS MPO desirability scores, while avoiding the excessive lipophilicity (LogP >5) that often leads to high metabolic clearance and phospholipidosis risk . Its branched alkyl chain further distinguishes it from linear propyl- or butyl-linked analogs that may adopt different binding conformations in hydrophobic sub-pockets .

Chiral Building Block for Asymmetric Synthesis

The presence of a single stereogenic center at the α-carbon of the primary amine makes this compound a viable starting material for the synthesis of enantiomerically enriched pyrazole derivatives . Unlike the achiral ethylamine analog (CID 6484254), the racemate can be subjected to chiral resolution via diastereomeric salt formation or chiral stationary phase chromatography , enabling access to both (R)- and (S)-enantiomers for stereospecific SAR exploration.

High-Purity Intermediate for Library Synthesis

With commercial availability at 97% purity from multiple vendors, the target compound provides a 40% relative reduction in total impurities compared to the 95% purity standard for the closest analog . This higher initial purity is particularly valuable in multi-step parallel synthesis workflows where impurity carry-through can amplify yield losses and complicate purification of final library members .

Physicochemical Probe for Chain-Length Effects

When paired with the ethylamine analog as a matched molecular pair, the target compound enables systematic investigation of how incremental increases in alkyl chain length affect binding affinity, residence time, and selectivity. The quantified differences in XLogP3 (+1.3), rotatable bonds (+1), and molecular weight (+42 Da) provide a well-defined parameter set for QSAR modeling and for testing the limits of lipophilic ligand efficiency (LLE) in a given target system .

Application
Selection Property
Validation Focus
CNS-target probe development
Lipophilicity window
Membrane permeability and brain penetration assays
Chiral building block for asymmetric synthesis
Racemic amine with stereogenic center
Enantiomeric resolution or asymmetric reaction development
High-purity intermediate for library synthesis
Vendor purity specification
Impurity profiling and yield consistency in multi-step synthesis
Chain-length matched-pair SAR
Quantified physicochemical differences
QSAR modeling and lipophilic ligand efficiency assessment
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